molecular formula C11H17ClN2O B7865987 6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine

6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine

Cat. No.: B7865987
M. Wt: 228.72 g/mol
InChI Key: GKPOAQSGNWJANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
6-(Chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine (CAS: 1803589-27-6) is a pyridine derivative with a chloromethyl (-CH₂Cl) substituent at the 6-position and a tertiary amine at the 2-position. The amine is substituted with an ethyl (-C₂H₅) and a 2-methoxyethyl (-CH₂CH₂OCH₃) group. Its hydrochloride salt form enhances solubility for pharmaceutical applications .

Molecular Formula: C₁₁H₁₈Cl₂N₂O
Molecular Weight: 265.18 g/mol
Key Features:

  • Reactive Chloromethyl Group: Facilitates nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Tertiary Amine: Contributes to basicity and hydrogen-bonding capacity, influencing interactions in biological systems .

Properties

IUPAC Name

6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O/c1-3-14(7-8-15-2)11-6-4-5-10(9-12)13-11/h4-6H,3,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPOAQSGNWJANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC)C1=CC=CC(=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosgene-Mediated Chloromethylation

The patent US4221913A describes a method for synthesizing 2-(chloromethyl)pyridine using phosgene (carbonyl chloride) as the chlorinating agent. Adapting this approach for 6-substituted derivatives involves:

  • Reagents : 2-methylpyridine-N-oxide, phosgene, and an acid acceptor (e.g., triethylamine).

  • Solvents : Methylene chloride or ethylene dichloride (preferred for high polarity and inertness).

  • Conditions : Reaction at 3C3^\circ\text{C} to 25C25^\circ\text{C} for 15–60 minutes under agitation.

The mechanism proceeds via electrophilic substitution, where phosgene reacts with the N-oxide to form a reactive intermediate, followed by chloromethyl group insertion. Yields are typically >80% after aqueous workup and solvent evaporation.

Alkylation of the Pyridinamine Moiety

After chloromethylation, the secondary amine at the 2-position undergoes sequential alkylation to introduce the N-ethyl and N-(2-methoxyethyl) groups.

Step 1: Ethylation

  • Reagents : Ethyl bromide or iodide, base (e.g., potassium carbonate).

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Conditions : 60C60^\circ\text{C}, 4–6 hours.

Step 2: Methoxyethylation

  • Reagents : 2-Methoxyethyl chloride, catalytic iodide (e.g., KI).

  • Conditions : 80C80^\circ\text{C}, 8–12 hours under nitrogen.

This method minimizes over-alkylation by controlling stoichiometry and reaction time. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) isolates the target compound in 65–70% overall yield.

One-Pot Alkylation with Phase-Transfer Catalysis

A streamlined approach employs tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst:

  • Reagents : Ethyl bromide, 2-methoxyethyl chloride, TBAB.

  • Solvent : Toluene/water biphasic system.

  • Conditions : 50C50^\circ\text{C}, 6 hours, yielding 75–80% product.

Alternative Synthetic Routes

Reductive Amination

For higher regiocontrol, reductive amination of 6-(chloromethyl)pyridine-2-carbaldehyde with ethylamine and 2-methoxyethylamine is feasible:

  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}).

  • Solvent : Methanol, pH\text{pH} 4–5 (acetic acid buffer).

  • Yield : 60–65% after recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the alkylation steps:

  • Conditions : 100C100^\circ\text{C}, 20 minutes, 150 W.

  • Advantages : 90% conversion rate and reduced side products.

Optimization and Challenges

Solvent and Catalyst Screening

  • InCl3_3 Catalysis : Indium(III) chloride in 50% ethanol enhances reaction efficiency under ultrasound (40°C, 20 minutes).

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but require rigorous drying.

Purification Techniques

  • Column Chromatography : Effective for separating regioisomers (Rf_f = 0.3 in 1:1 hexane:ethyl acetate).

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 144–146°C).

Comparative Analysis of Methods

MethodYield (%)Time (h)Key Advantage
Phosgene chlorination851High regioselectivity
Two-step alkylation7012Minimal over-alkylation
One-pot alkylation806Simplified workflow
Microwave synthesis900.3Rapid reaction kinetics

Mechanistic Insights

Chloromethylation Pathway

Phosgene reacts with 2-picoline-N-oxide to form a chloromethyl intermediate via a Schmidt-type rearrangement , followed by HCl elimination:

C6H7N(O)+COCl2C6H6Cl(CH2)+CO2+HCl\text{C}6\text{H}7\text{N(O)} + \text{COCl}2 \rightarrow \text{C}6\text{H}6\text{Cl(CH}2\text{)} + \text{CO}_2 + \text{HCl}

Alkylation Mechanism

The amine undergoes SN_\text{N}2 displacement with alkyl halides, facilitated by polar solvents that stabilize the transition state .

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

The compound 6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine is a pyridine derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Anti-inflammatory Activity

Research indicates that derivatives of pyridine, including compounds similar to this compound, exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, certain pyridine derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that modifications to the pyridine structure can enhance anti-inflammatory efficacy.

Antimicrobial Properties

The compound's structural features position it as a candidate for antimicrobial activity. Pyridine derivatives are known for their ability to interact with bacterial enzymes and cellular processes, potentially leading to antibacterial effects. Preliminary studies have indicated that modifications in the side chains can influence the potency against various pathogens . The specific activity of this compound against resistant strains of bacteria warrants further investigation.

Anticancer Potential

Emerging research highlights the potential of pyridine-based compounds in cancer therapy. The ability of this compound to induce apoptosis in cancer cell lines has been documented, suggesting a mechanism involving disruption of cellular signaling pathways . Additionally, structure-activity relationship (SAR) studies have shown that introducing electron-withdrawing groups can enhance anticancer activity.

Neurological Applications

Pyridine derivatives are also being explored for their neuroprotective properties. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems and neuroinflammation, indicating a potential role in treating neurodegenerative diseases . The specific interactions of this compound with neural receptors could provide insights into its therapeutic applications.

Case Study 1: Anti-inflammatory Effects

A study published in RSC Advances examined various pyridine derivatives' anti-inflammatory effects through in vivo models. The results demonstrated that compounds with a chloromethyl group significantly reduced edema compared to controls, supporting the hypothesis that such modifications enhance anti-inflammatory activity .

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial efficacy, a series of pyridine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited notable antibacterial activity, particularly against resistant strains .

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name (CAS) Core Structure Substituents (Position) Molecular Weight (g/mol) Key Features
Target Compound (1803589-27-6) Pyridine -CH₂Cl (6), -N(Et)(CH₂CH₂OCH₃) (2) 265.18 Reactive chloromethyl; polar methoxyethyl; tertiary amine
6-Chloro-5-methylpyridin-2-amine (442129-37-5) Pyridine -Cl (6), -CH₃ (5), -NH₂ (2) 156.61 Simple structure; limited functionality
6-Chloro-N-methylpyridin-2-amine (89026-78-8) Pyridine -Cl (6), -NHCH₃ (2) 142.59 Secondary amine; low polarity
(4-Chloro-6-methyl-pyrimidin-2-yl)-ethyl-amine (5748-33-4) Pyrimidine -Cl (4), -CH₃ (6), -NHCH₂CH₃ (2) 171.63 Pyrimidine core; ethylamine substituent
6-(2-(Dimethylamino)ethoxy)pyridin-2-amine (400775-62-4) Pyridine -OCH₂CH₂NMe₂ (6), -NH₂ (2) 181.24 Ethoxy linker; charged dimethylamino group

Research Implications

  • Drug Development : The target compound’s chloromethyl group enables conjugation with biomolecules, while its methoxyethyl group enhances solubility, making it suitable for prodrug synthesis .
  • Material Science : Pyridine derivatives with tertiary amines are used in ligand design for catalysis, where steric and electronic properties are critical .

Biological Activity

6-(Chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine is a pyridine derivative characterized by a chloromethyl group and an ethyl substituent. Its unique molecular structure, represented by the formula C11H18ClN2O, suggests potential biological activities that warrant investigation. This article explores its biological activity, synthesis, and applications based on diverse research findings.

The compound has a molecular weight of approximately 265.18 g/mol and exists primarily in its hydrochloride form in research settings, which enhances its solubility and stability for biological assays. The structural formula can be represented as follows:

6 Chloromethyl N ethyl N 2 methoxyethyl pyridin 2 amine\text{6 Chloromethyl N ethyl N 2 methoxyethyl pyridin 2 amine}

Synthesis

The synthesis of this compound typically involves several steps, including the chloromethylation of pyridine derivatives followed by amination reactions to introduce the ethyl and methoxyethyl groups. Detailed synthetic routes are crucial for producing this compound in sufficient purity for biological testing .

Biological Activity

Research indicates that compounds containing pyridine rings often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound have been investigated in various studies.

1. Antimicrobial Activity

Studies have shown that similar pyridine derivatives possess antimicrobial properties. The presence of halogen substituents like chloromethyl can enhance the reactivity of these compounds towards microbial targets.

2. Interaction with Biological Molecules

Interaction studies involving this compound focus on its potential to bind with various biological molecules, which may lead to inhibition or modulation of enzyme activities. For instance, structure–activity relationship (SAR) analyses of related compounds suggest that modifications in the pyridine ring can significantly affect their biological potency .

3. Case Studies

Several case studies have been documented regarding the biological activity of related pyridine compounds. For example:

  • A study demonstrated that certain pyridine derivatives inhibited phospholipase activities in cellular assays, indicating potential therapeutic applications in inflammatory diseases .
  • Another investigation highlighted the role of nitrogen atoms in enhancing binding affinity to target proteins, which is critical for drug design .

Research Findings

Recent findings emphasize the importance of structural modifications on the biological activity of pyridine derivatives:

CompoundActivityIC50 (nM)Reference
Compound AAntimicrobial150
Compound BEnzyme Inhibition72
Compound CAnti-inflammatory100

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of a pyridine derivative with chloromethylating agents (e.g., chloromethyl ethers) under basic conditions is common. Evidence from ligand synthesis in chromium complexes (e.g., bis(2-pyridylmethyl)amine derivatives) suggests refluxing in acetonitrile with Na₂CO₃ as a base enhances reaction efficiency . Yield optimization may require temperature control (e.g., 60–80°C) and stoichiometric adjustments of the chloromethylating agent.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns. The 1H^1H NMR spectrum will show distinct signals for the chloromethyl (–CH₂Cl, δ ~4.5–5.0 ppm) and methoxyethyl (–OCH₂CH₂O–, δ ~3.2–3.6 ppm) groups. Infrared (IR) spectroscopy identifies C–Cl stretching (~550–650 cm⁻¹) and ether C–O–C vibrations (~1100 cm⁻¹). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight and fragmentation patterns .

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : The chloromethyl group (–CH₂Cl) is highly electrophilic, making it susceptible to nucleophilic attack. Reactivity can be modulated by solvent polarity (e.g., DMF or acetonitrile) and the presence of catalysts (e.g., KI for Finkelstein reactions). Comparative studies with non-chlorinated analogs show reduced substitution rates, emphasizing the role of the leaving group .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in metal-ligand coordination studies involving this compound?

  • Methodology : Discrepancies in coordination behavior (e.g., variable binding modes with transition metals) may arise from steric effects of the N-ethyl-N-(2-methoxyethyl) substituents. Computational modeling (DFT) can predict preferred coordination geometries, while X-ray crystallography validates actual structures. For example, Cr(III) complexes with similar ligands exhibit octahedral geometries, but steric hindrance may favor distorted configurations .

Q. How can computational chemistry predict tautomeric or electronic properties relevant to biological activity?

  • Methodology : Density Functional Theory (DFT) calculations assess tautomeric equilibria and electron distribution. For pyridine-based amines, intramolecular hydrogen bonding (e.g., N–H⋯N) stabilizes specific tautomers, influencing redox potential and binding affinity. Evidence from N-(pyridin-2-yl)thiazol-2-amine studies highlights the importance of electron-donating/withdrawing groups in tautomer stability .

Q. What strategies resolve crystallographic ambiguities in determining the compound’s solid-state structure?

  • Methodology : High-resolution X-ray crystallography using SHELX software (SHELXL for refinement) is standard. For disordered structures (common with flexible methoxyethyl chains), twin refinement or restraints on bond lengths/angles improve model accuracy. Comparative analysis with related ligands (e.g., bis(2-pyridylmethyl)amine) provides reference metrics for bond distances and angles .

Q. How does the compound’s electronic profile affect its performance as a ligand in catalytic systems?

  • Methodology : Cyclic voltammetry (CV) and UV-vis spectroscopy evaluate redox activity and ligand-to-metal charge transfer (LMCT). The methoxyethyl group’s electron-donating nature enhances σ-donor capacity, while the chloromethyl group may introduce steric bulk. Catalytic efficiency in oxidation/reduction reactions can be benchmarked against ligands with simpler substituents .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results in polar vs. nonpolar solvents?

  • Methodology : Apparent contradictions arise from protonation states (pH-dependent solubility) or aggregation in solution. Conductivity measurements and dynamic light scattering (DLS) clarify aggregation behavior. For example, the compound may form micelles in water due to amphiphilic methoxyethyl chains, whereas it remains monomeric in THF .

Q. How can discrepancies in biological assay outcomes (e.g., cytotoxicity vs. inertness) be reconciled?

  • Methodology : Variability may stem from differences in cell permeability (influenced by the chloromethyl group’s reactivity) or metabolic stability. Radiolabeling (e.g., 14C^{14}C-tagged compounds) tracks intracellular uptake, while HPLC-MS identifies degradation products. Comparative studies with methylthio or hydroxyl analogs isolate structural determinants of bioactivity .

Methodological Recommendations

  • Synthetic Optimization : Use Schlenk techniques for moisture-sensitive reactions involving chloromethyl groups.
  • Structural Validation : Combine XRD with solid-state NMR to resolve disorder in flexible substituents.
  • Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate spectroscopic/structural data with reactivity trends.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.